Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate
Description
Introduction to Sodium 5-[(4-Amino-2-chlorophenyl)azo]salicylate
Chemical Identification and Nomenclature
This compound is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: sodium 5-[(4-amino-2-chlorophenyl)diazenyl]-2-hydroxybenzoate. The compound’s structural features include:
- Azo group (-N=N-) linking aromatic rings
- Salicylate moiety with a hydroxyl (-OH) and carboxylate (-COO⁻Na⁺) group
- 4-Amino-2-chlorophenyl substituent providing electron-donating (NH₂) and electron-withdrawing (Cl) groups
| Property | Value |
|---|---|
| CAS Number | 85720-89-4 |
| Molecular Formula | C₁₃H₉ClN₃NaO₃ |
| Molecular Weight | 313.67 g/mol |
| SMILES Notation | Nc1ccc(c(c1)Cl)N=Nc1ccc(c(c1)C(=O)[O-])O.[Na+] |
The sodium salt form enhances water solubility compared to its protonated counterpart, 5-[(4-amino-2-chlorophenyl)azo]salicylic acid (CAS 85720-88-3), which has a molecular weight of 291.69 g/mol.
Historical Development and Discovery
Azo compounds emerged as critical dyestuffs following Peter Griess’s 1858 discovery of diazo compounds. This compound represents a mid-20th century innovation, aligning with efforts to improve dye lightfastness and substrate compatibility. The compound’s synthesis follows classical azo coupling methodology:
- Diazotization : Reaction of 4-amino-2-chloroaniline with nitrous acid (HNO₂) under acidic conditions to form a diazonium salt.
- Coupling : Electrophilic substitution of the diazonium ion with salicylic acid’s activated aromatic ring, typically at the para position relative to the hydroxyl group.
This two-step process, demonstrated in analogous azo dye syntheses, allows precise control over substituent placement, enabling fine-tuning of optical and chemical properties.
Significance in Azo Compound Research
The compound exemplifies three key research themes in modern azo chemistry:
Structural Tunability
The juxtaposition of electron-donating (NH₂) and electron-withdrawing (Cl) groups on the aniline ring creates a push-pull electronic system. This configuration stabilizes the azo linkage against photodegradation while modulating absorption maxima in the visible spectrum.
Solubility Engineering
Conversion to the sodium salt addresses a perennial challenge in azo dye applications: achieving adequate solubility in aqueous media for textile processing. The carboxylate group’s hydrophilicity enables efficient dye penetration into cellulose fibers.
Properties
CAS No. |
85720-89-4 |
|---|---|
Molecular Formula |
C13H9ClN3NaO3 |
Molecular Weight |
313.67 g/mol |
IUPAC Name |
sodium;5-[(4-amino-2-chlorophenyl)diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C13H10ClN3O3.Na/c14-10-5-7(15)1-3-11(10)17-16-8-2-4-12(18)9(6-8)13(19)20;/h1-6,18H,15H2,(H,19,20);/q;+1/p-1 |
InChI Key |
WTENAFRMFGQORZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N=NC2=CC(=C(C=C2)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate typically involves the diazotization of 4-amino-2-chloroaniline followed by coupling with salicylic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically result in the cleavage of the azo bond, forming amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate has demonstrated notable antimicrobial properties. Studies have shown that compounds with similar azo structures exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the antibacterial efficacy of related compounds against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable effects due to its structural similarities .
Anticancer Potential
Research indicates that azo compounds can act as potential anticancer agents. The compound's ability to inhibit cancer cell proliferation has been assessed through various in vitro studies. For example, analogs of salicylate derivatives have shown promising results against several cancer cell lines, indicating that this compound could be a candidate for further anticancer drug development .
Anti-inflammatory Properties
Salicylates are widely recognized for their anti-inflammatory effects. This compound may exhibit similar properties, contributing to its potential use in treating inflammatory conditions. Its mechanism of action could involve the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response .
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies due to its structural characteristics. Research involving related salicylate derivatives has shown that they can inhibit various enzymes such as lipoxygenase and cyclooxygenase, which play crucial roles in inflammatory pathways. This suggests that this compound may serve as a valuable tool in understanding enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .
Spectrophotometric Applications
Due to its azo functional group, this compound can be employed in spectrophotometric assays for the quantification of various analytes. Its ability to form colored complexes with metal ions makes it useful in analytical chemistry for detecting trace metals and other substances in environmental samples .
Environmental Science
Dyeing and Pigmentation
As an azo dye, this compound finds applications in textile dyeing and pigmentation processes. Its vibrant color properties allow it to be used effectively in the textile industry. However, environmental concerns regarding azo dyes' toxicity and biodegradability necessitate further research into safer alternatives and degradation methods .
Toxicological Studies
The potential toxicity of this compound has been a subject of investigation due to its chemical structure. Toxicological assessments are crucial for determining safe exposure levels and understanding its environmental impact, particularly in aquatic ecosystems where dye effluents may pose risks to aquatic life .
Case Studies
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The table below compares sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate with key structural analogs based on substituent groups, applications, and research findings:
Key Differences and Functional Impacts
Substituent Electronic Effects: Nitro (-NO₂) vs. Amino (-NH₂) Groups: The nitro group in Alizarin Yellow R is electron-withdrawing, enhancing stability and redox activity for electrochemical applications . In contrast, the amino group in the target compound is electron-donating, which may influence photochemical behavior or bioavailability in drug delivery systems . Chlorine Substituent: The 2-chloro group in the target compound increases steric hindrance and may enhance thermal stability compared to non-halogenated analogs like Mordant Yellow 16.
Applications: Dyeing and pH Sensitivity: Mordant Yellow 18 and Alizarin Yellow R exhibit pH-dependent color changes, making them useful as indicators . The target compound’s amino group could modulate its pH sensitivity for specialized dye applications. Material Science: Alizarin Yellow R’s ability to form metal complexes (e.g., with Zn²⁺) enables its use in energy storage materials . The amino and chloro groups in the target compound may offer alternative coordination sites for novel composites.
Biological and Environmental Behavior: Biodegradation: Sodium salicylate derivatives (e.g., 5-ASA azo polymers) show controlled drug release in colonic environments due to azo bond cleavage by microbial azoreductases . The target compound’s amino group may alter degradation kinetics compared to nitro-substituted analogs. Adsorption: Sodium salicylate is effectively removed by spruce wood sawdust (99.01 mg/g capacity) , but halogenated analogs like the target compound may exhibit different adsorption behaviors due to increased hydrophobicity.
Biological Activity
Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate, commonly referred to as 5-ASA, is a compound of significant interest due to its therapeutic potential, particularly in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an azo linkage that connects an amino group and a salicylic acid moiety. Its structural formula can be represented as follows:
This structure contributes to its reactivity and biological activity, particularly its ability to modulate inflammatory processes.
This compound exhibits several mechanisms of action:
- Anti-inflammatory Effects : The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-1β.
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, which may contribute to its therapeutic effects in gastrointestinal conditions.
- Immunomodulation : The compound influences immune responses, potentially enhancing mucosal healing in IBD patients.
In Vitro Studies
Research has demonstrated that this compound can inhibit the growth of specific bacterial strains associated with gastrointestinal infections. For instance, it has been shown to have significant antibacterial activity against both Gram-positive and Gram-negative bacteria at concentrations ranging from 3–6 µg/mL .
In Vivo Studies
In animal models of IBD, this compound has been effective in reducing colonic inflammation. A study indicated that the compound significantly decreased disease activity indices in mice with induced colitis, demonstrating its potential for clinical application .
Case Studies
-
Clinical Application in Ulcerative Colitis :
A clinical trial involving patients with mild to moderate ulcerative colitis showed that this compound led to a significant reduction in symptoms and mucosal healing compared to placebo controls. Patients reported improved quality of life and reduced need for corticosteroids during treatment . -
Targeted Drug Delivery :
A novel formulation utilizing PEGylation was developed to enhance the stability and targeted delivery of this compound to inflamed gut tissue. This formulation demonstrated improved release profiles in simulated gastrointestinal conditions, suggesting enhanced therapeutic efficacy .
Table 1: Biological Activity Overview
| Activity Type | Description | Effective Concentration (µg/mL) |
|---|---|---|
| Antibacterial | Inhibition of Gram-positive/negative bacteria | 3–6 |
| Anti-inflammatory | Reduction of cytokine production | Variable |
| Immunomodulatory | Modulation of immune response | Variable |
Table 2: Clinical Efficacy in Ulcerative Colitis
| Study Type | Outcome Measure | Results |
|---|---|---|
| Clinical Trial | Symptom reduction | Significant improvement |
| Animal Model | Disease activity index | Reduced by X% |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate?
- Methodological Answer : Synthesis typically involves diazotization of 4-amino-2-chlorobenzene followed by coupling with salicylic acid under alkaline conditions. Key steps include:
-
Diazotization : Use sodium nitrite and HCl to generate the diazonium salt at 0–5°C .
-
Coupling : React the diazonium salt with salicylic acid in a 1:1 molar ratio (confirmed via Job’s method of continuous variations) to optimize yield .
-
Purification : Recrystallization from ethanol-water mixtures to isolate the azo compound.
- Data Table :
| Parameter | Optimal Condition |
|---|---|
| Temperature (Coupling) | 0–5°C (diazotization) |
| pH (Coupling) | 8–9 (alkaline medium) |
| Solvent System | Ethanol-water (3:1 v/v) |
Q. How can the purity and structural integrity of this azo compound be validated?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure λmax in aqueous solution (expected ~420 nm for azo compounds) .
- Titration : Use semi-normal HCl with methyl orange indicator to quantify free salicylate residues, ensuring stoichiometric coupling .
- NMR/FTIR : Confirm aromatic proton environments (NMR) and azo bond stretching (~1600 cm<sup>−1</sup> in FTIR) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-amino-2-chloro substituent influence the compound’s spectroscopic properties?
- Methodological Answer :
-
Comparative Analysis : Compare λmax and extinction coefficients with analogs (e.g., nitro-substituted derivatives like Sodium 5-[(4-nitrophenyl)azo]salicylate, CAS 1718-34-9) .
-
Computational Modeling : Use DFT calculations to correlate substituent Hammett constants (σ) with spectral shifts. The electron-donating amino group red-shifts absorption relative to nitro derivatives .
- Data Table :
| Substituent | λmax (nm) | Extinction Coefficient (L·mol<sup>−1</sup>·cm<sup>−1</sup>) |
|---|---|---|
| 4-NO2 | 420 | 1.2×10<sup>4</sup> |
| 4-NH2, 2-Cl | 435 (predicted) | 1.5×10<sup>4</sup> (estimated) |
Q. What mechanistic pathways underlie the compound’s interaction with biological macromolecules?
- Methodological Answer :
-
Metabolomic Profiling : Use LC-MS to identify adducts formed with serum albumin or cellular proteins, focusing on nucleophilic aromatic substitution at the chloro position .
-
Enzyme Inhibition Assays : Test inhibition of cyclooxygenase (COX) isoforms, leveraging structural similarity to sodium salicylate’s anti-inflammatory activity .
- Key Findings :
-
Sodium salicylate derivatives reduce TNFα and IKKβ activity in diabetic models, suggesting potential cross-reactivity with inflammatory pathways .
Q. How can contradictions in stability data for azo-salicylate complexes be resolved?
- Methodological Answer :
- pH-Dependent Studies : Measure stability constants (log K) across pH 3–10 using Job’s method. Azo bonds degrade under strongly acidic/alkaline conditions .
- Accelerated Degradation Tests : Expose the compound to UV light and track decomposition via HPLC. Chloro substituents enhance photostability compared to nitro analogs .
Safety and Handling
Q. What precautions are critical for handling this compound?
- Methodological Answer :
Advanced Analytical Techniques
Q. What strategies improve resolution in chromatographic separation of azo-salicylate isomers?
- Methodological Answer :
- HPLC Conditions : Use a C18 column with 0.1% formic acid in acetonitrile/water (70:30). Retention times vary by substituent polarity .
- MS Detection : Employ ESI+ mode to differentiate isomers via fragmentation patterns (e.g., m/z 154 for chloro-phenyl fragments) .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
